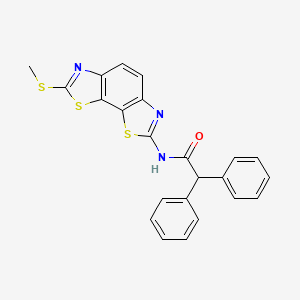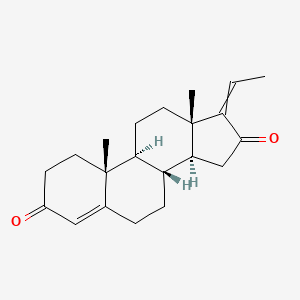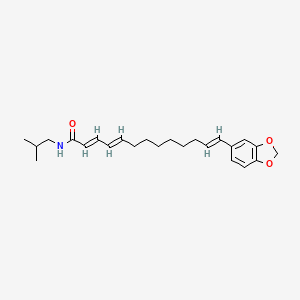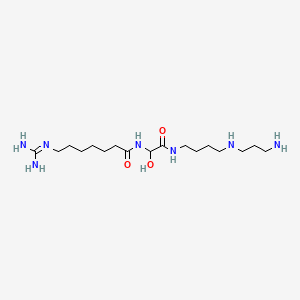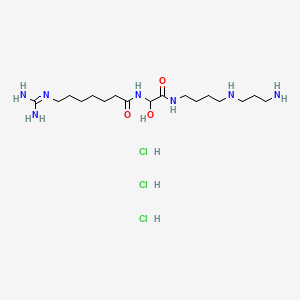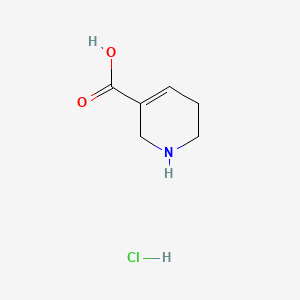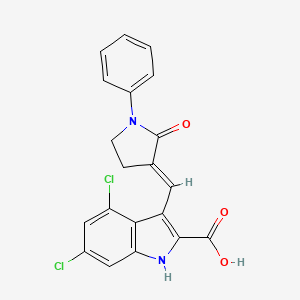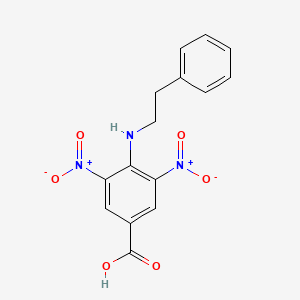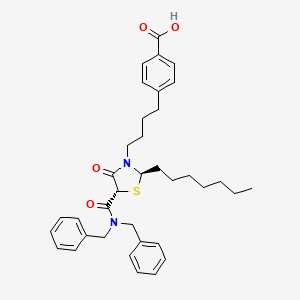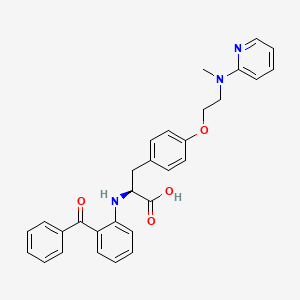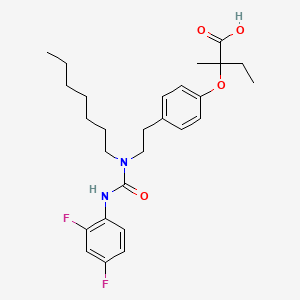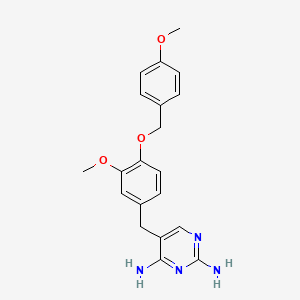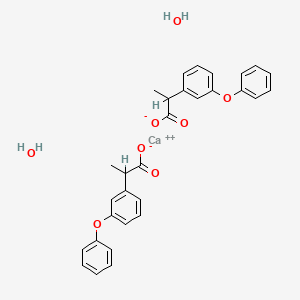
Fenoprofen-Calcium-Dihydrat
Übersicht
Beschreibung
Fenoprofen calcium (anhydrous) is the anhydrous form of the calcium salt of fenprofen. The dihydrate form is used as a non-steroidal anti-inflammatory drug for the management of mild to moderate pain and for the relief of pain and inflammation associated with disorders such as arthritis. It has a role as a cyclooxygenase 2 inhibitor and a cyclooxygenase 1 inhibitor. It contains a fenoprofen(1-).
Fenoprofen Calcium is the calcium salt form of fenoprofen, a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. Fenoprofen inhibits both isozymes of cyclooxygenase; resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, fenoprofen activate both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production.
A propionic acid derivative that is used as a non-steroidal anti-inflammatory agent.
See also: Fenoprofen (has active moiety).
Wirkmechanismus
Target of Action
Fenoprofen calcium dihydrate primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Mode of Action
Fenoprofen calcium dihydrate acts by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition decreases the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by fenoprofen calcium dihydrate is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, fenoprofen reduces the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever.
Pharmacokinetics
Fenoprofen calcium dihydrate is rapidly absorbed under fasting conditions, and peak plasma levels are achieved within 2 hours after oral administration . It is highly bound to plasma proteins, which may compete with other drugs for binding sites, potentially increasing their effects and toxicity .
Result of Action
The inhibition of prostaglandin synthesis by fenoprofen calcium dihydrate results in the reduction of inflammation, pain, and fever . In patients with osteoarthritis and rheumatoid arthritis, the anti-inflammatory and analgesic effects of fenoprofen have been demonstrated by a reduction in tenderness, night pain, stiffness, swelling, and overall disease activity .
Wissenschaftliche Forschungsanwendungen
Grüner Syntheseansatz
Fenoprofen-Calcium-Dihydrat wurde unter Verwendung eines grünen Chemieansatzes synthetisiert, der die Umweltverträglichkeit in den Vordergrund stellt. Diese Methode verwendet einfaches Calcium(II)carbonat und Wasser und vermeidet die Verwendung gefährlicher Lösungsmittel wie Aceton oder Ethanol . Dieser Ansatz entspricht nicht nur den Prinzipien der grünen Chemie, sondern bietet auch eine Möglichkeit zur großtechnischen Synthese, die umweltfreundlicher ist.
Freisetzung und Bioverfügbarkeit des Arzneimittels
Untersuchungen haben gezeigt, dass die physikalisch-chemischen Eigenschaften von this compound durch die Bildung eines Komplexes mit Triacetyl-β-Cyclodextrin verändert werden können. Diese Komplexierung in Kombination mit der Verwendung von Polymeren wie Hydroxypropylmethylcellulose oder Ethylcellulose kann zu einer verzögerten Freisetzung des Arzneimittels führen. Dies ist besonders vorteilhaft, um eine verlängerte therapeutische Wirkung zu erzielen und die Häufigkeit von Arzneimittelnebenwirkungen zu reduzieren .
Entzündungshemmende und analgetische Wirkungen
This compound ist für seine entzündungshemmenden und analgetischen Eigenschaften bekannt. Es wird häufig zur Behandlung von Erkrankungen wie rheumatoider Arthritis und Osteoarthritis eingesetzt. Die Verbindung wirkt durch Hemmung der COX-1- und COX-2-Enzyme, die an der Synthese von Prostaglandinen beteiligt sind, Verbindungen, die zu Entzündungen und Schmerzen beitragen .
Antiproliferative Wirkungen
Studien haben gezeigt, dass this compound antiproliferative Wirkungen auf menschliche Dickdarmkrebszellen besitzt. Dies deutet auf eine mögliche Anwendung in der Krebsforschung hin, bei der die Verbindung verwendet werden könnte, um ihre Wirksamkeit bei der Verlangsamung oder Hemmung des Wachstums von Krebszellen zu untersuchen .
Pharmazeutische Formulierung
In pharmazeutischen Formulierungen kann die Löslichkeit und Auflösung von this compound für eine bessere Arzneimittelverabreichung optimiert werden. Dies beinhaltet die Untersuchung des Verhaltens des Arzneimittels in verschiedenen Umgebungen und das Verständnis seiner Wechselwirkung mit anderen Verbindungen in der Formulierung, um seine Wirksamkeit und Stabilität zu verbessern .
Umweltanwendungen
Die Synthese von this compound wurde in Umweltanwendungen untersucht, insbesondere im Zusammenhang mit der CO2-Sequestrierung. Der Prozess beinhaltet chemolithotrophe Mikroben, die atmosphärisches CO2 fixieren und polymorphe Mineralien wie Calcit, Vaterit und Aragonit ausfällen. Dieses bioaktive Material kann dann unter Verwendung eines Sol-Gel-Verfahrens synthetisiert werden, was Auswirkungen auf die Umwelttechnologie und -innovation hat .
Biochemische Analyse
Biochemical Properties
Fenoprofen calcium dihydrate inhibits the enzymes COX-1 and COX-2, which are involved in the synthesis of prostaglandins . Prostaglandins are biomolecules that play a key role in inflammation and pain. By inhibiting these enzymes, Fenoprofen calcium dihydrate can reduce inflammation and alleviate pain .
Cellular Effects
Fenoprofen calcium dihydrate has several effects on cells. It decreases inflammation, pain, and fever, probably through inhibition of cyclooxygenase (COX-2 inhibitor) activity and prostaglandin synthesis . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles . This inhibition can lead to changes in gene expression and enzyme activity, contributing to its analgesic, antiinflammatory, and antipyretic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenoprofen calcium dihydrate can change over time. For example, about 90% of a single oral dose is eliminated within 24 hours as fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide, the major urinary metabolites of fenoprofen
Dosage Effects in Animal Models
In animal models, Fenoprofen calcium dihydrate has shown promise against endometriosis-related pain
Metabolic Pathways
Fenoprofen calcium dihydrate is involved in the prostaglandin synthesis pathway . It inhibits the enzymes COX-1 and COX-2, which are crucial for the production of prostaglandins . The metabolic pathways of Fenoprofen calcium dihydrate involve the formation of fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide .
Eigenschaften
CAS-Nummer |
71720-56-4 |
|---|---|
Molekularformel |
C30H30CaO8 |
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
calcium;2-(3-phenoxyphenyl)propanoate;dihydrate |
InChI |
InChI=1S/2C15H14O3.Ca.2H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2*2-11H,1H3,(H,16,17);;2*1H2/q;;+2;;/p-2 |
InChI-Schlüssel |
LZPBLUATTGKZBH-UHFFFAOYSA-L |
SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] |
Kanonische SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] |
Aussehen |
Solid powder |
Siedepunkt |
168-171 °C @ 0.11 MM HG |
Color/Form |
VISCOUS OIL |
melting_point |
168-171 |
Key on ui other cas no. |
71720-56-4 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
31879-05-7 (Parent) 29679-58-1 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Slight (calcium salt) 8.11e-02 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Fenoprofen Fenoprofen Calcium Fenoprofen Dihydrate, Calcium Salt Fenoprofen, Anhydrous, Calcium Salt Nalfon Nalgesic |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


